molecular formula C21H20FN3O B6543952 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine CAS No. 1207010-32-9

1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No. B6543952
CAS RN: 1207010-32-9
M. Wt: 349.4 g/mol
InChI Key: RDUOLOPSUXQQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine (FPBP) is a novel compound that has been recently gaining attention for its potential applications in the field of scientific research. FPBP is a small molecule that can be synthesized in a number of ways and has been found to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has been found to have a number of potential applications in scientific research, including as a tool for studying drug metabolism and pharmacokinetics, as a tool for studying the effects of drugs on the central nervous system, and as a tool for studying the effects of drugs on the cardiovascular system. 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has also been found to have potential applications in cancer research, as it has been found to have anti-cancer properties.

Mechanism of Action

The exact mechanism of action for 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is not yet known. However, it is thought that 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also thought that 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of a number of physiological processes.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have a number of effects on the cardiovascular system, including lowering blood pressure and increasing the heart rate. Additionally, 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has been found to have a number of effects on the central nervous system, including increasing alertness and reducing anxiety.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine has a number of advantages as a tool for laboratory experiments. It is a small molecule, which makes it easy to synthesize and scale up for larger scale production. It also has a number of interesting biochemical and physiological effects, which make it an ideal tool for studying the effects of drugs on the body. However, 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine also has a number of limitations as a tool for laboratory experiments. It is a relatively new compound, so there is still much to be learned about its mechanism of action and its effects on the body. Additionally, it is not yet known how 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine interacts with other drugs and compounds in the body, so further research is needed in this area.

Future Directions

There are a number of potential future directions for research on 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine. These include further research into its mechanism of action, its interaction with other drugs and compounds in the body, and its potential applications in cancer research. Additionally, further research is needed into the biochemical and physiological effects of 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, as well as its potential applications in drug metabolism and pharmacokinetics. Finally, further research is needed into the potential advantages and limitations of 1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine for laboratory experiments.

Synthesis Methods

1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can be synthesized through a number of different methods. The most common method is through the reaction of 2-fluorophenol and 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction yields the desired product in good yield and can be scaled up for larger scale production. Other methods of synthesis include the reaction of 4-(1H-pyrrol-1-yl)benzoyl chloride with 2-fluorophenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-19-5-1-2-6-20(19)24-13-15-25(16-14-24)21(26)17-7-9-18(10-8-17)23-11-3-4-12-23/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUOLOPSUXQQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.